molecular formula C18H16F3IN2O2 B1679132 PD 198306 CAS No. 212631-61-3

PD 198306

Numéro de catalogue: B1679132
Numéro CAS: 212631-61-3
Poids moléculaire: 476.2 g/mol
Clé InChI: UHAXDAKQGVISBZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Applications in Pain Management

One of the prominent applications of PD 198306 is its role in neuropathic pain management. Research has demonstrated that intrathecal administration of this compound effectively reduces allodynia in animal models of neuropathic pain, specifically the streptozocin-induced diabetic neuropathy and chronic constriction injury (CCI) models. The antihyperalgesic effects correlate with a decrease in active ERK1 and ERK2 levels in the lumbar spinal cord, indicating its potential as a treatment for chronic pain conditions.

Data Table: Effects of this compound on Neuropathic Pain Models

Model Route of Administration Dose (μg) Effect
Streptozocin-induced neuropathyIntrathecal1-30Dose-dependent reduction in static allodynia
Chronic constriction injuryIntrathecal1-30Significant reduction in hyperalgesia

Applications in Cancer Treatment

This compound has also been explored for its efficacy in enhancing cancer therapies. A study identified this compound as part of a combination therapy that enhances the efficacy of sorafenib, a drug used to treat hepatocellular carcinoma. The combination was shown to synergistically inhibit the MEK-ERK pathway and induce apoptosis in cancer cells.

Case Study: Combination Therapy with Sorafenib

In a recent study involving hepatocellular carcinoma:

  • Objective : To evaluate the effectiveness of this compound combined with sorafenib.
  • Findings : The combination led to enhanced inhibition of cell growth and increased apoptosis rates compared to either drug alone.
  • : this compound may serve as a valuable adjunct therapy to improve outcomes in patients treated with sorafenib.

Other Notable Applications

  • Cellular Signaling Studies : this compound is utilized in research exploring cellular signaling mechanisms, particularly those involving the MAPK pathway.
  • Neuroscience Research : Its effects on neuronal excitability and plasticity are being studied to understand chronic pain mechanisms better.

Analyse Biochimique

Biochemical Properties

PD 198306 selectively inhibits MEK1/2, a type of protein kinase that plays a crucial role in the MAPK/ERK signaling pathway . This pathway is involved in regulating various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting MEK1/2, this compound can interfere with these processes, potentially altering cellular function .

Cellular Effects

This compound has been shown to inhibit MEK activity in synovial fibroblasts at concentrations of 30-100 nM . This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, it can reduce the Streptozocin-induced increase in the level of active ERK1 and 2 .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to MEK1/2 and inhibiting its activity . This inhibition prevents the phosphorylation of ERK1/2, a downstream target of MEK, thereby disrupting the MAPK/ERK signaling pathway . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to inhibit the replication of Tha-GFP by 25% at 10 μM after 36 hours

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, intrathecal administration of this compound (1-30 μg per 10 μL) dose-dependently blocks static allodynia in both the streptozocin and the chronic constriction injury (CCI) models of neuropathic pain . The minimum effective doses (MED) of 3 μg significantly blocked static allodynia 30 min after treatment .

Metabolic Pathways

This compound is involved in the MAPK/ERK signaling pathway, where it inhibits the activity of MEK1/2

Subcellular Localization

It is known that this compound can inhibit MEK1/2, which is located in the cytoplasm of cells

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de PD 198306 implique la préparation de N-(cyclopropylméthoxy)-3,4,5-trifluoro-2-[(4-iodo-2-méthylphényl)amino]-benzamide. La voie de synthèse comprend généralement les étapes suivantes :

Méthodes de production industrielle

Les méthodes de production industrielle de this compound ne sont pas largement documentées dans la littérature. La synthèse implique généralement des techniques de synthèse organique standard, y compris l'estérification, la réduction et la formation d'amide, suivies d'étapes de purification telles que la recristallisation ou la chromatographie pour obtenir une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

PD 198306 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions de this compound comprennent :

Principaux produits formés

Le principal produit formé à partir de la synthèse de this compound est la N-(cyclopropylméthoxy)-3,4,5-trifluoro-2-[(4-iodo-2-méthylphényl)amino]-benzamide. D'autres sous-produits peuvent inclure des matières premières non réagies et des sous-produits provenant de réactions incomplètes .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la MEK1/2, qui sont des composants clés de la voie de la protéine kinase activée par le mitogène (MAPK). Cette inhibition empêche la phosphorylation et l'activation de ERK1/2, conduisant à une réduction des événements de signalisation en aval. Le mécanisme d'inhibition non compétitif de l'ATP du composé lui permet de se lier à la MEK1/2 sans entrer en compétition avec l'ATP, offrant une haute sélectivité et une grande puissance .

Comparaison Avec Des Composés Similaires

PD 198306 est comparé à d'autres inhibiteurs de la MEK tels que CI-1040 et U0126. Bien que tous ces composés inhibent la MEK1/2, this compound est unique en raison de son mécanisme d'inhibition non compétitif de l'ATP et de sa haute sélectivité par rapport aux autres kinases . Des composés similaires incluent :

Activité Biologique

PD 198306 is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) kinase 1/2 (MEK1/2), with significant implications in various biological processes, particularly in pain management and cancer therapy. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on cellular pathways, and relevant case studies.

  • Chemical Name : N-(Cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]-benzamide
  • Molecular Formula : C₁₈H₁₆F₃IN₂O₂
  • CAS Number : 212631-61-3
  • IC50 Values :
    • MEK1/2: 8 nM
    • ERK: >1 µM
    • c-Src: >4 µM
    • Cyclin-dependent kinases (cdks): >4 µM
    • PI3Kγ: >10 µM .

This compound exerts its biological effects primarily through the inhibition of the MEK1/2 pathway, which is crucial for the activation of extracellular signal-regulated kinases (ERKs). By blocking MEK activity, this compound prevents the phosphorylation and activation of ERKs, thereby interfering with downstream signaling pathways involved in cell proliferation and survival.

Key Findings:

  • Inhibition of ERK Activation : this compound significantly reduces the levels of active ERK1 and ERK2 in various models, including those induced by neuropathic pain .
  • Antihyperalgesic Effects : In animal models, this compound has demonstrated dose-dependent antihyperalgesic effects, effectively blocking static allodynia associated with neuropathic pain conditions such as streptozocin-induced hyperalgesia and chronic constriction injury (CCI) models .

Case Study: Neuropathic Pain Models

In a study investigating the effects of this compound on neuropathic pain:

  • Methodology : Intrathecal administration was performed using doses ranging from 1 to 30 µg.
  • Results :
    • The minimum effective dose (MED) was identified at 3 µg, which significantly blocked static allodynia after treatment.
    • Higher doses (10 µg and above) completely inhibited allodynia for up to two hours post-administration.
    • Western blot analysis confirmed a reduction in active ERK1 and ERK2 levels following treatment with this compound .

Cellular Studies

This compound has been evaluated for its effects on various cancer cell lines. In vitro studies revealed:

  • Cell Viability Assays : Using Alamar Blue assays, this compound showed potent inhibition of cell proliferation across different human prostate cancer cell lines. The compound exhibited stronger inhibition compared to other MEK inhibitors like U0126 and PD98059 .
Cell LineConcentration (µM)Viability (%)
CWR2210~70
PC310~65
DU14510~60

Summary of Biological Activities

  • Pain Management : Effective in blocking neuropathic pain through MEK inhibition.
  • Cancer Therapy : Demonstrates potential as an anti-proliferative agent in various cancer cell lines.

Propriétés

IUPAC Name

N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-(4-iodo-2-methylanilino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3IN2O2/c1-9-6-11(22)4-5-14(9)23-17-12(7-13(19)15(20)16(17)21)18(25)24-26-8-10-2-3-10/h4-7,10,23H,2-3,8H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAXDAKQGVISBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC2=C(C(=C(C=C2C(=O)NOCC3CC3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433306
Record name PD 198306
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212631-61-3
Record name PD-198306
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 198306
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-198306
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ5121ZGT3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD 198306
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
PD 198306
Reactant of Route 3
PD 198306
Reactant of Route 4
Reactant of Route 4
PD 198306
Reactant of Route 5
Reactant of Route 5
PD 198306
Reactant of Route 6
Reactant of Route 6
PD 198306

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.